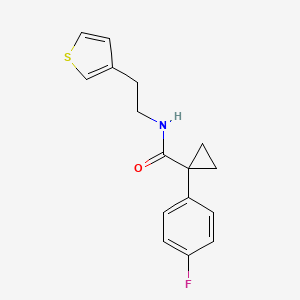

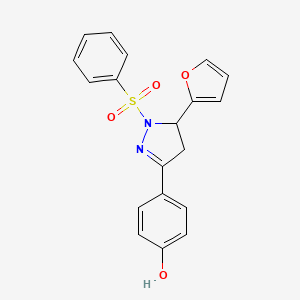

![molecular formula C20H18N4O3S2 B2611083 (Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 380572-55-4](/img/structure/B2611083.png)

(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of furimazine . Furimazine derivatives are often used in nanoluciferase bioluminescence . They have been designed and synthesized for extension of the bioluminescence substrates .

Synthesis Analysis

The synthesis of similar compounds has been carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis

The compound is likely involved in reactions related to nanoluciferase bioluminescence . It’s also worth noting that furan rings have been synthesized under microwave-assisted conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of New Heterocyclic Systems

Research has explored the reactivity of related pyrido and furo(thieno)pyrimidin-ones with alkyl mono- and di-halides, leading to the synthesis of novel heterocyclic systems. These systems include thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating the compound's utility in creating new pentacyclic systems with promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Anticancer and Antiangiogenic Effects

A series of thioxothiazolidin-4-one derivatives were synthesized and investigated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds showed significant reduction in ascites tumor volume and cell number, enhancing the lifespan of EAT-bearing mice while exhibiting strong antiangiogenic effects (Chandrappa et al., 2010).

Antimicrobial Activity

The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and their antimicrobial activity showcase another aspect of scientific research applications. These compounds have been screened for antimicrobial activity, highlighting the chemical versatility and potential therapeutic applications of the compound and its derivatives (Ravindra et al., 2008).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been designed, synthesized, and evaluated for their antinociceptive and anti-inflammatory properties. These studies demonstrate the compound's relevance in pain management and inflammation control, contributing valuable insights into its potential for therapeutic use (Selvam et al., 2012).

Wirkmechanismus

Target of Action

The compound contains a furan ring, a pyrido[1,2-a]pyrimidin ring, and a thiazolidinone ring. Compounds containing these moieties are often involved in various biological activities. For instance, furan derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

For example, some furan derivatives are known to inhibit key enzymes involved in the replication of certain viruses .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with furan derivatives, potential outcomes might include antimicrobial, antiviral, anti-inflammatory, or anticancer effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5Z)-3-ethyl-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-3-23-19(26)15(29-20(23)28)10-14-16(21-11-13-7-5-9-27-13)22-17-12(2)6-4-8-24(17)18(14)25/h4-10,21H,3,11H2,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNXFPDFDJYMKS-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

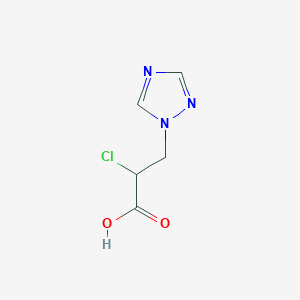

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

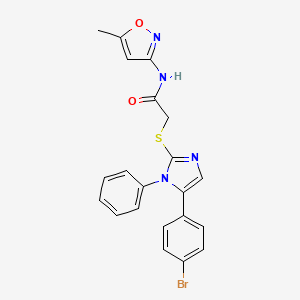

![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)

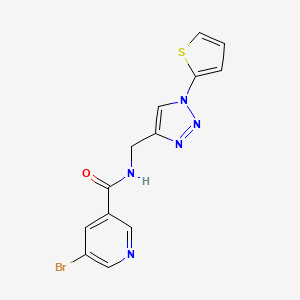

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611015.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2611016.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611018.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2611019.png)

![6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611020.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2611022.png)